(-)-Esphos ligand (-)-Esphos ligand
Brand Name: Vulcanchem
CAS No.:
VCID: VC3318645
InChI: InChI=1S/C16H24N4P2/c1-2-8-16(22-18-12-14-6-4-10-20(14)22)15(7-1)21-17-11-13-5-3-9-19(13)21/h1-2,7-8,13-14,17-18H,3-6,9-12H2/t13-,14-,21?,22?/m0/s1
SMILES:
Molecular Formula: C16H24N4P2
Molecular Weight: 334.34 g/mol

(-)-Esphos ligand

CAS No.:

Cat. No.: VC3318645

Molecular Formula: C16H24N4P2

Molecular Weight: 334.34 g/mol

* For research use only. Not for human or veterinary use.

(-)-Esphos ligand -

Specification

Molecular Formula C16H24N4P2
Molecular Weight 334.34 g/mol
IUPAC Name (3aS)-1-[2-[(3aS)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-c][1,3,2]diazaphosphol-1-yl]phenyl]-2,3,3a,4,5,6-hexahydropyrrolo[1,2-c][1,3,2]diazaphosphole
Standard InChI InChI=1S/C16H24N4P2/c1-2-8-16(22-18-12-14-6-4-10-20(14)22)15(7-1)21-17-11-13-5-3-9-19(13)21/h1-2,7-8,13-14,17-18H,3-6,9-12H2/t13-,14-,21?,22?/m0/s1
Standard InChI Key XOKWQYDPURQVJL-KAJWEHKCSA-N
Isomeric SMILES C1C[C@H]2CNP(N2C1)C3=CC=CC=C3P4NC[C@H]5N4CCC5
Canonical SMILES C1CC2CNP(N2C1)C3=CC=CC=C3P4NCC5N4CCC5

Introduction

Applications in Asymmetric Hydroformylation

Hydroformylation of Vinyl Acetate

The (-)-ESPHOS ligand has shown exceptional capability in the asymmetric hydroformylation of vinyl acetate. This reaction is particularly significant as it produces 2-acetoxypropanal, which serves as a valuable intermediate in the synthesis of various biologically active compounds .

Hydroformylation (also known as oxo synthesis) involves the addition of a formyl group (CHO) and a hydrogen atom to an alkene. When applied to vinyl acetate using a rhodium-(-)-ESPHOS catalyst system, this reaction produces chiral aldehydes with significant enantioselectivity.

The reaction specifically yields 2-acetoxypropanal with excellent enantioselectivity, preferentially forming the S-(-) enantiomer . This product is particularly valuable as a precursor for the Strecker synthesis of the essential amino acid threonine. Additionally, 2-acetoxypropanal can be converted to 2-hydroxypropanal, which serves as an intermediate in the synthesis of more complex molecules including steroids, pheromones, antibiotics, and peptides .

Comparison with Other Ligands

The performance of (-)-ESPHOS ligand can be evaluated against other prominent phosphine ligands used in asymmetric hydroformylation. Table 1 presents a comparative analysis based on available research findings.

Table 1: Comparative Performance of Different Ligands in Asymmetric Hydroformylation

Ligand TypeEffectiveness with Vinyl AcetateEffectiveness with StyreneMajor Enantiomer Produced
(-)-ESPHOSExcellentPoorS-(-)-2-acetoxypropanal
SEMI-ESPHOSPoor (low activity)MarginalR-(+) (slight excess)
BINAPHOSExcellentExcellentNot specified
BIHEMPHOSExcellentExcellentNot specified

Mechanistic Considerations

Enantioselectivity Mechanisms

The mechanism by which (-)-ESPHOS induces enantioselectivity likely involves coordinating effects between the substrate and catalyst. For vinyl acetate, the presence of the acetoxy group appears to play a crucial role in directing the stereochemical outcome. The research suggests that heterofunctionalized alkenes like vinyl acetate achieve higher asymmetric induction due to additional binding of the C=O bond to the catalyst .

This binding creates a more rigid transition state that favors the formation of one enantiomer over the other. The resulting S-(-) enantiomer predominance in the 2-acetoxypropanal product demonstrates the ligand's ability to effectively control the facial approach of the substrate to the metal center.

Substrate Specificity Effects

An interesting finding regarding (-)-ESPHOS is its substrate specificity. While it excels with vinyl acetate, it performs poorly with styrene substrates, producing nearly racemic products . This contrasts with BINAPHOS and BIHEMPHOS ligands, which maintain high enantioselectivity across both substrate types.

This substrate-dependent performance suggests that the ligand-substrate interaction is highly specific. Researchers have hypothesized that heterofunctionalization of the aryl group, particularly face-binding to the catalyst, may be important for stereoinduction with certain substrates . This observation provides direction for future modifications of the (-)-ESPHOS structure to expand its substrate scope.

Synthetic Applications

Production of Chiral Intermediates

The (-)-ESPHOS ligand facilitates the synthesis of optically active aldehydes, which are valuable precursors in the pharmaceutical and fine chemical industries. These chiral aldehydes serve as building blocks for:

  • Biologically active compounds with specific stereochemical requirements

  • Biodegradable polymers requiring stereochemical control

  • Liquid crystal materials

  • Chiral amino acids and derivatives

The 2-acetoxypropanal produced via (-)-ESPHOS-catalyzed hydroformylation can undergo subsequent transformations while maintaining its stereochemical integrity. The product can be converted to 2-acetoxy-1-propanol through hydrogenation, and this alcohol can undergo isomerization to form 1-acetoxy-2-propanol as a secondary product .

Comparison with SPhos and Related Ligands

While (-)-ESPHOS and SPhos are both phosphine-based ligands, they serve distinct purposes in organometallic catalysis. SPhos belongs to the family of dialkylbiaryl phosphine ligands developed by Buchwald and is primarily utilized in Suzuki-Miyaura cross-coupling reactions .

Catalytic Activity Comparison

Table 2: Comparative Applications of (-)-ESPHOS and SPhos Ligands

Property(-)-ESPHOSSPhos
Primary Metal CoordinationRhodiumPalladium
Main ApplicationAsymmetric hydroformylationSuzuki-Miyaura coupling
Stereoselectivity FunctionInduces asymmetryPreserves existing stereochemistry
Substrate ScopeLimited (effective with vinyl acetate, poor with styrene)Broad (tolerates various functional groups)
Catalytic MechanismLikely chelation-controlledConformation-controlled

The SPhos ligand shows remarkable versatility in Suzuki-Miyaura cross-coupling reactions with excellent functional group tolerance , while (-)-ESPHOS demonstrates more specialized capabilities in asymmetric hydroformylation with specific substrates .

Future Research Directions

The (-)-ESPHOS ligand shows significant promise for further development and application in asymmetric catalysis. Several avenues for future research can be identified:

Structural Optimization

Further modifications to the (-)-ESPHOS structure could expand its substrate scope and enhance its stereoselectivity. The research suggests that understanding the interaction between the ligand and different substrate classes could lead to more versatile catalysts . Particularly, modifications that would improve performance with aromatic substrates like styrene would be valuable.

Application Expansion

While (-)-ESPHOS has demonstrated effectiveness in asymmetric hydroformylation, its potential in other asymmetric transformations remains to be explored. The supporting information suggests that comparative studies in asymmetric hydrogenations could be promising . Other potential applications might include:

  • Asymmetric hydrocyanation

  • Asymmetric hydroamination

  • Asymmetric hydrosilylation

  • Application in flow chemistry systems for continuous manufacturing

Mechanistic Studies

More detailed mechanistic investigations would provide valuable insights into the factors controlling the stereoselectivity of (-)-ESPHOS-catalyzed reactions. Understanding the transition states and energy profiles of these reactions could guide the development of next-generation catalysts with improved performance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator